3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride

Lipophilicity Medicinal Chemistry ADME

SAR campaigns using generic biphenylamines risk irreproducible results due to mismatched lipophilicity and electronic profiles. 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride (CAS 811842-42-9) delivers the precise 3,3'-substitution pattern essential for target engagement in hydrophobic binding pockets (LogP 4.38). The hydrochloride salt ensures ambient storage stability and consistent lot-to-lot quality. Key advantages: • ≥98% purity for reliable cross-coupling (Suzuki, Buchwald-Hartwig) regioselectivity • Trifluoromethyl group enhances metabolic stability in lead optimization • Salt form eliminates free base degradation during multi-step synthesis inventory

Molecular Formula C13H11ClF3N
Molecular Weight 273.68 g/mol
CAS No. 811842-42-9
Cat. No. B1349995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride
CAS811842-42-9
Molecular FormulaC13H11ClF3N
Molecular Weight273.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC=C2)N.Cl
InChIInChI=1S/C13H10F3N.ClH/c14-13(15,16)11-5-1-3-9(7-11)10-4-2-6-12(17)8-10;/h1-8H,17H2;1H
InChIKeyVQSYGRWBFWQJIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride: Product Overview


3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride (CAS 811842-42-9) is an aromatic amine building block featuring a biphenyl core with a trifluoromethyl group at the 3' position and a hydrochloride salt-stabilized amine at the 3 position. Its molecular formula is C13H11ClF3N with a molecular weight of 273.68 g/mol . The compound serves as a versatile intermediate in pharmaceutical and agrochemical research, where the trifluoromethyl group imparts enhanced lipophilicity and metabolic stability . Unlike generic biphenylamines, the specific 3,3'-substitution pattern provides a unique steric and electronic profile critical for structure-activity relationship (SAR) studies.

Why 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride Cannot Be Replaced


Substituting this compound with a generic biphenylamine or a regioisomer introduces significant, quantifiable differences in critical physicochemical properties that directly impact downstream applications. Simple analogs, such as biphenyl-3-amine (lacking the -CF3 group), exhibit drastically lower lipophilicity (XLogP3 ~2.0 vs ~4.4 for the free base ), altering membrane permeability and target engagement. Furthermore, regioisomers like 3'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride possess the same functional groups but differ in amine position, which can fundamentally change molecular geometry, reactivity in cross-coupling reactions, and binding conformation in biological systems. This specificity mandates the procurement of the exact 3,3'-disubstituted compound to ensure reproducibility in SAR campaigns and synthetic pathways.

3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride vs. Closest Analogs


Lipophilicity Advantage vs. Non-Fluorinated Analog

The trifluoromethyl (-CF3) group on the biphenyl scaffold significantly increases lipophilicity compared to the non-fluorinated parent compound. The target compound (free base) has a calculated LogP of 4.38 to 5.34 , which is substantially higher than the predicted LogP of ~3.0 for unsubstituted [1,1'-biphenyl]-3-amine. This enhanced lipophilicity improves membrane permeability and can be a key driver in medicinal chemistry lead optimization [1].

Lipophilicity Medicinal Chemistry ADME

pKa Difference vs. 4-Amine Regioisomer

The specific 3,3'-substitution pattern influences the basicity of the aromatic amine. The predicted pKa for the conjugate acid of the free base is 4.12 ± 0.10 . This is in contrast to the more basic 4-amine analog, 3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine, which is expected to have a higher pKa (predicted ~5.0) due to reduced conjugation and inductive effects. The lower pKa of the 3-amine facilitates controlled protonation and salt formation, a key consideration for purification and formulation.

Acid-Base Chemistry pKa Salt Formation

Hydrochloride Salt Stability vs. Free Base

The hydrochloride salt form (CAS 811842-42-9) provides quantifiable advantages in storage and handling over its free base analog (CAS 400749-02-2). The hydrochloride salt is a stable solid at ambient temperature and has defined long-term storage conditions of a cool, dry place . In contrast, the free base requires more stringent storage conditions, including an inert atmosphere and protection from light to prevent degradation . The salt form's enhanced solid-state stability simplifies inventory management and ensures consistent quality over time.

Chemical Stability Solid Form Long-Term Storage

3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride Applications


Medicinal Chemistry: Lipophilicity-Driven Lead Optimization

Use as a core scaffold in SAR studies where increased lipophilicity (LogP 4.38) is required to improve membrane permeability or target binding in hydrophobic pockets. The precise 3-amine position allows for diverse functionalization while maintaining the beneficial properties of the trifluoromethyl group .

Process Chemistry: Reliable Scale-Up Building Block

Procure the hydrochloride salt form for its robust solid-state stability and simpler storage requirements (ambient, no inert atmosphere) compared to the free base. This form ensures consistent quality and reduces the risk of degradation during inventory holding for multi-step syntheses .

Synthetic Methodology: Selective Cross-Coupling Reactions

Employ this compound as a substrate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) where the steric and electronic properties of the 3,3'-disubstituted biphenyl core are critical for achieving high regioselectivity and yield .

Technical Documentation Hub

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